molecular formula C9H18N4 B15273754 1-(2-Dimethylamino-ethyl)-3,5-dimethyl-1H-pyrazol-4-ylamine

1-(2-Dimethylamino-ethyl)-3,5-dimethyl-1H-pyrazol-4-ylamine

Cat. No.: B15273754
M. Wt: 182.27 g/mol
InChI Key: BYRCNZWGKWXCLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Dimethylamino-ethyl)-3,5-dimethyl-1H-pyrazol-4-ylamine (CAS 1152696-67-7) is a high-purity pyrazole derivative supplied for advanced chemical and pharmaceutical research. With a molecular formula of C9H18N4 and a molecular weight of 182.27 g/mol , this compound serves as a versatile and valuable building block in synthetic organic and medicinal chemistry. Pyrazole derivatives are extensively studied as core frameworks in a wide range of biologically active compounds . This specific amine-functionalized pyrazole is of significant research value for the synthesis of novel molecules with potential pharmacological properties. The structural motif of pyrazole is found in compounds with a broad spectrum of reported biological activities, including antimicrobial, anticancer, anti-inflammatory, and antifungal effects . The dimethylaminoethyl side chain enhances the molecule's properties as a potential ligand in coordination chemistry and may influence its interaction with biological targets. This product is intended For Research Use Only . It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use. Researchers should consult the Safety Data Sheet (SDS) prior to handling and adhere to all relevant laboratory safety protocols.

Properties

Molecular Formula

C9H18N4

Molecular Weight

182.27 g/mol

IUPAC Name

1-[2-(dimethylamino)ethyl]-3,5-dimethylpyrazol-4-amine

InChI

InChI=1S/C9H18N4/c1-7-9(10)8(2)13(11-7)6-5-12(3)4/h5-6,10H2,1-4H3

InChI Key

BYRCNZWGKWXCLG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1CCN(C)C)C)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Dimethylamino-ethyl)-3,5-dimethyl-1H-pyrazol-4-ylamine typically involves the reaction of 3,5-dimethyl-1H-pyrazole with 2-dimethylaminoethyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Key Functional Groups and Reactivity

The compound contains two reactive sites:

  • Primary amine (–NH₂) at position 4 of the pyrazole ring.

  • Dimethylaminoethyl group (–CH₂CH₂N(CH₃)₂) attached to the pyrazole.

These groups enable participation in:

  • Nucleophilic substitution/alkylation (e.g., reaction with alkyl halides).

  • Amide formation (via reaction with acylating agents).

  • Imine formation (via reductive amination or condensation with carbonyl compounds).

3.1. Alkylation/Acylation of the Amine Group

The primary amine (–NH₂) can react with alkylating agents (e.g., alkyl halides, tosylates) or acylating agents (e.g., acyl chlorides, anhydrides) to form N-alkylated or N-acylated derivatives . For example:

  • Reaction with ethyl bromide :
    Pyrazole-NH2+CH3CH2BrPyrazole-NHCH2CH3+HBr\text{Pyrazole-NH}_2 + \text{CH}_3\text{CH}_2\text{Br} \rightarrow \text{Pyrazole-NHCH}_2\text{CH}_3 + \text{HBr}

  • Reaction with acetyl chloride :
    Pyrazole-NH2+Cl-COCH3Pyrazole-NHCOCH3+HCl\text{Pyrazole-NH}_2 + \text{Cl-COCH}_3 \rightarrow \text{Pyrazole-NHCOCH}_3 + \text{HCl}

3.2. Reactions of the Dimethylaminoethyl Group

The dimethylaminoethyl chain (–CH₂CH₂N(CH₃)₂) can undergo:

  • Quaternization : Reaction with alkyl halides to form quaternary ammonium salts.
    Pyrazole-CH2CH2N(CH3)2+R-XPyrazole-CH2CH2N(CH3)2R+X\text{Pyrazole-CH}_2\text{CH}_2\text{N(CH}_3\text{)}_2 + \text{R-X} \rightarrow \text{Pyrazole-CH}_2\text{CH}_2\text{N(CH}_3\text{)}_2\text{R}^+ \text{X}^-

  • Oxidation : Potential oxidation of the amine to an amide or nitro compound under strong oxidizing conditions.

3.3. Pyrazole Ring Reactivity

The pyrazole ring may participate in:

  • Electrophilic substitution : The methyl groups at positions 3 and 5 direct electrophiles to position 4, which is already substituted by the amine group.

  • Coordination chemistry : Pyrazoles can act as ligands in metal complexes, though this is less likely for this compound due to steric hindrance from the substituents.

Analytical and Stability Data

  • Storage : Requires inert atmosphere and refrigeration (2–8°C) .

  • Hazards : Classified as corrosive (H314) due to amine groups .

  • Solubility : Likely soluble in polar organic solvents (e.g., methanol, DMSO) based on pyrazole analogs .

Future Research Directions

  • Biological activity : Investigate interactions with enzymes (e.g., CYP3A4) or receptors, as seen in related pyrazole derivatives .

  • Synthetic optimization : Explore high-yield routes using modern catalytic methods (e.g., metal-free coupling).

  • Material science applications : Potential use in coordination polymers or drug delivery systems.

Scientific Research Applications

1-(2-Dimethylamino-ethyl)-3,5-dimethyl-1H-pyrazol-4-ylamine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and pharmacological properties.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of 1-(2-Dimethylamino-ethyl)-3,5-dimethyl-1H-pyrazol-4-ylamine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

Key structural analogs include pyrazol-4-ylamine derivatives with different substituents at the 1-position. Below is a comparative analysis of their properties:

Compound Name 1-Position Substituent Molecular Weight (g/mol) logP (Predicted) Key Features
1-(2-Dimethylamino-ethyl)-3,5-dimethyl-1H-pyrazol-4-ylamine 2-(Dimethylamino)ethyl ~236.3 ~1.2 Polar substituent enhances solubility in aqueous media; potential for H-bonding .
1-(3,4-Dimethoxybenzyl)-3,5-dimethyl-1H-pyrazol-4-amine 3,4-Dimethoxybenzyl ~317.4 ~2.8 Aromatic methoxy groups increase lipophilicity; electron-donating effects .
1-(1-Naphthylmethyl)-3,5-dimethyl-1H-pyrazol-4-ylamine 1-Naphthylmethyl ~307.4 ~3.5 Bulky aromatic group reduces solubility; potential π-π stacking interactions .
1-(4-Chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-ylamine 4-Chlorobenzyl ~279.8 ~2.9 Chlorine atom enhances electronegativity; moderate lipophilicity .
1-Ethyl-3,5-dimethyl-1H-pyrazol-4-ylamine Ethyl ~165.2 ~0.8 Simple alkyl chain; high aqueous solubility but limited steric bulk .

Physicochemical Properties

  • Solubility: The dimethylaminoethyl substituent in the target compound confers higher aqueous solubility compared to analogs with bulky aromatic substituents (e.g., naphthylmethyl). For instance, the naphthylmethyl derivative (logP ~3.5) is more lipophilic and prone to aggregation in polar solvents .
  • logP Trends: Substituents like 3,4-dimethoxybenzyl and chlorobenzyl increase logP due to aromaticity and halogenation, whereas the dimethylaminoethyl group reduces logP via polar interactions .

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